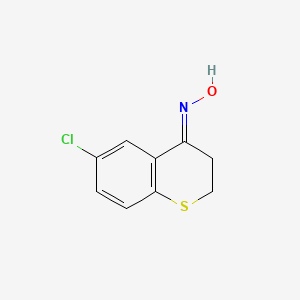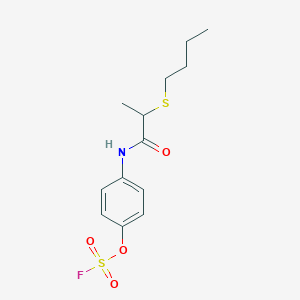![molecular formula C25H22N2O3S B2588606 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865180-77-4](/img/structure/B2588606.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity : This compound is part of a family of molecules that have been tested for their hypoglycemic activity and their ability to lower cholesterol and triglyceride levels. A study found significant reductions in blood glucose, cholesterol, and triglyceride levels after treatment with these molecules in a high-fat diet-fed rat model (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Screening : Research into the antimicrobial properties of related thiazolidinone derivatives has shown potential therapeutic intervention against bacterial and fungal infections. This opens up avenues for treatment of microbial diseases, especially those resistant to conventional drugs (Desai, Rajpara, & Joshi, 2013).
Anti-Inflammatory Activity : Studies on 4-thiazolidinone derivatives, which include compounds similar to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide, have identified promising candidates for non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrate significant anti-exudative activity, which is crucial in reducing inflammation (Golota et al., 2015).
Antiviral Agents : Thiazolides, a class of compounds including derivatives of this compound, have been explored as antiviral agents. For example, their effectiveness against hepatitis B virus replication has been studied, demonstrating potential for treating viral infections (Stachulski et al., 2011).
Cancer Treatment : Research on thiazolide-induced apoptosis in colorectal tumor cells indicates that these compounds can induce cell death in cancer cell lines. This suggests potential applications in cancer therapy, particularly for tumors exhibiting overexpression of certain detoxification enzymes (Brockmann et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their broad range of chemical and biological properties .
Result of Action
Benzothiazole derivatives are known to increase glucose uptake and stimulate insulin secretion .
Biochemical Analysis
Biochemical Properties
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . This activation enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . Additionally, the compound exhibits binding affinity towards certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell proliferation and promoting apoptosis . This compound also modulates cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, its activation of AMPK influences gene expression related to glucose metabolism and lipid synthesis . Furthermore, it affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AMPK enzyme, leading to its activation and subsequent phosphorylation of downstream targets involved in metabolic pathways . This binding interaction enhances the enzyme’s activity, promoting glucose uptake and insulin secretion. Additionally, the compound’s antimicrobial action is attributed to its ability to inhibit bacterial enzyme function, thereby disrupting essential bacterial processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown sustained activation of AMPK and consistent antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular stress and potential organ damage. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK, influencing metabolic flux and metabolite levels . The compound enhances glucose metabolism by promoting the phosphorylation of key metabolic enzymes, thereby increasing glucose uptake and utilization. Additionally, it affects lipid metabolism by regulating the expression of genes involved in lipid synthesis and breakdown .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as skeletal muscle cells and pancreatic β-cells . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with AMPK and other metabolic enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and function. The compound’s ability to target specific cellular compartments enhances its efficacy in modulating metabolic pathways and cellular processes .
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-15-27-22-14-13-20(29-4-2)17-23(22)31-25(27)26-24(28)18-9-8-12-21(16-18)30-19-10-6-5-7-11-19/h3,5-14,16-17H,1,4,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBAEHIXKZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)


![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

